![molecular formula C22H25N5O2S B11579228 N,N-diethyl-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579228.png)

N,N-diethyl-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé appartient à la classe des 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , qui présentent diverses activités biologiques. Il comporte un groupe carboxamide et un système cyclique fusionné complexe. Explorons sa synthèse, ses propriétés et ses applications.

Méthodes De Préparation

Voies de synthèse::

Bromation des acétylphénoxyacétamides : Initialement, les bis(2-bromoacétyl)phénoxy)acétamides sont synthétisés par bromation de 1,ω-bis((acétylphénoxy)acétamide)alcanes. Ces intermédiaires bromés servent de précurseurs pour le composé cible.

Réaction avec le 4-amino-5-substitué-4H-1,2,4-triazole-3-thiol : Les composés bromés réagissent avec le 4-amino-5-substitué-4H-1,2,4-triazole-3-thiol pour donner des dérivés bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine).

Réaction avec des dérivés de l'o-phénylène diamine : Une autre voie consiste à faire réagir les intermédiaires bromés avec des dérivés de l'o-phénylène diamine pour former des dérivés bis(quinoxaline).

Production industrielle:: Bien que les méthodes de production à l'échelle industrielle ne soient pas explicitement mentionnées dans la littérature, ces voies de synthèse peuvent être adaptées pour une synthèse à grande échelle.

Analyse Des Réactions Chimiques

Réactions::

Bromation : L'étape de bromation initiale introduit des atomes de brome sur le squelette du phénoxyacétamide.

Cyclisation : La réaction avec le 4-amino-5-substitué-4H-1,2,4-triazole-3-thiol conduit à la formation du cycle triazolo[3,4-b][1,3,4]thiadiazine fusionné.

Formation de la quinoxaline : L'interaction avec les dérivés de l'o-phénylène diamine donne lieu à la partie quinoxaline.

Bromation : N-bromosuccinimide (NBS) dans l'éthanol à reflux.

Cyclisation : Éthanol à reflux avec une quantité catalytique de pipéridine.

Formation de la quinoxaline : Réaction avec des dérivés de l'o-phénylène diamine.

Produits principaux:: Les principaux produits sont des dérivés bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) et des dérivés bis(quinoxaline).

4. Applications de la recherche scientifique

Chimie : En tant qu'échafaudage pour la conception de nouvelles molécules bioactives.

Biologie : Étude des processus et des voies cellulaires.

Médecine : Investigation de ses propriétés anticancéreuses.

Industrie : Développement de nouveaux agents thérapeutiques.

5. Mécanisme d'action

Le composé exerce probablement ses effets par une double inhibition enzymatique :

PARP-1 : Inhibe la PARP-1 (IC₅₀ = 1,37 nM), une enzyme clé impliquée dans la réparation de l'ADN.

EGFR : Inhibe également l'EGFR (IC₅₀ = 64,65 nM), une tyrosine kinase réceptrice impliquée dans la progression du cancer.

Applications De Recherche Scientifique

N,N-DIETHYL-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.

Medicine: It has shown potential as an anticancer agent, particularly against breast cancer cells.

Mécanisme D'action

The mechanism of action of N,N-DIETHYL-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes like PARP-1 and EGFR, leading to apoptosis in cancer cells. The compound upregulates pro-apoptotic genes like P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating anti-apoptotic genes like Bcl2 .

Comparaison Avec Des Composés Similaires

Propriétés

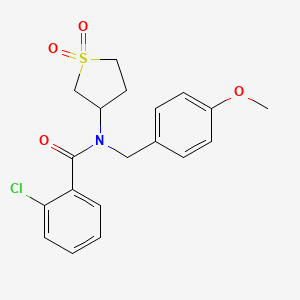

Formule moléculaire |

C22H25N5O2S |

|---|---|

Poids moléculaire |

423.5 g/mol |

Nom IUPAC |

N,N-diethyl-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |

InChI |

InChI=1S/C22H25N5O2S/c1-4-26(5-2)21(28)19-18(15-11-13-17(29-3)14-12-15)25-27-20(23-24-22(27)30-19)16-9-7-6-8-10-16/h6-14,18-19,25H,4-5H2,1-3H3 |

Clé InChI |

PBJQWLBZZJGRSM-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11579158.png)

![(6Z)-3-(4-methylphenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11579159.png)

![6-(4-methylphenyl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579160.png)

![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11579172.png)

![4-chloro-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B11579192.png)

![2-(2,3-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11579193.png)

![4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one](/img/structure/B11579194.png)

![Thiophen-2-yl-[4-(4-p-tolyl-phthalazin-1-yl)-piperazin-1-yl]-methanone](/img/structure/B11579196.png)

![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11579214.png)

![(2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579230.png)

![[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B11579233.png)